molecular formula C14H21N3O3 B13000181 1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13000181
M. Wt: 279.33 g/mol
InChI Key: BHLYRGLEXCVWNO-UHFFFAOYSA-N
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Description

1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H21N3O3 This compound is characterized by the presence of a pyrazole ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Hexyl Group: The hexyl group is introduced via alkylation of the pyrazole ring using hexyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Hexyl-1H-pyrazol-4-yl)-3-carboxylic acid: Similar structure but lacks the pyrrolidine ring.

    1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

Uniqueness

1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its pyrazole and pyrrolidine rings, along with the presence of a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

1-(1-hexylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-2-3-4-5-6-16-10-12(8-15-16)17-9-11(14(19)20)7-13(17)18/h8,10-11H,2-7,9H2,1H3,(H,19,20)

InChI Key

BHLYRGLEXCVWNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

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